4-[(1R)-1-hydroxyethyl]phenol
Description
Contextualization within Chiral Phenolic Compounds and Benzylic Alcohols
4-[(1R)-1-hydroxyethyl]phenol belongs to two significant classes of organic compounds: chiral phenolic compounds and benzylic alcohols.
Phenolic Compounds: These are characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. The phenolic group in this compound imparts properties such as mild acidity and reactivity in electrophilic aromatic substitution.
Benzylic Alcohols: This classification arises from the hydroxyl group being attached to a carbon atom that is, in turn, bonded to the benzene (B151609) ring. This structural feature is significant for its reactivity, for instance, the alcohol can be oxidized to a ketone.
Chirality: The central importance of this compound lies in its chirality. The carbon atom bearing the hydroxyl group is a stereocenter, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, or enantiomers: (R) and (S). The (1R) designation specifies a particular spatial arrangement, which is critical in biological systems where molecular recognition is highly dependent on stereochemistry. vulcanchem.com The unique combination of these features makes it a distinct and valuable molecule for research.
Table 1: Physicochemical Properties of 4-(1-Hydroxyethyl)phenol (B1202299) (Note: Data is for the racemic mixture unless specified. Properties of individual enantiomers are often similar, with the primary difference being optical rotation.)
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (R)-4-Hydroxy-α-methylbenzyl Alcohol |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | White to light yellow/orange powder or crystal tcichemicals.com |
| InChI Key | PMRFBLQVGJNGLU-UHFFFAOYSA-N sigmaaldrich.com |
| Storage | Room temperature, inert atmosphere, kept in a dark place sigmaaldrich.com |
Historical Overview of Chemical Synthesis and Stereochemical Discovery
The synthesis of specific enantiomers like this compound evolved with the advancement of asymmetric synthesis techniques. Initially, the racemic mixture of 4-(1-hydroxyethyl)phenol would have been the primary synthetic product. The major challenge and subsequent breakthrough lay in the ability to isolate or exclusively synthesize the (1R)-enantiomer.
Key synthetic strategies that have been developed for this class of compounds include:
Asymmetric Reduction: A common and effective method involves the asymmetric reduction of the corresponding prochiral ketone, 4'-hydroxyacetophenone. This is achieved using chiral reducing agents or catalysts that preferentially generate one enantiomer over the other.
Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, that selectively react with one enantiomer in a racemic mixture. For example, an enzyme could acylate the (R)-enantiomer, allowing it to be separated from the unreacted (S)-enantiomer. This method is known to produce enantiomers with high purity (>98% enantiomeric excess). vulcanchem.com
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to build the desired compound, preserving the stereochemical integrity.
The discovery and confirmation of the stereochemistry rely on analytical techniques such as polarimetry, which measures the rotation of plane-polarized light, and chiral chromatography, which separates enantiomers.
Table 2: Key Synthetic Approaches for Chiral Benzylic Alcohols
| Method | Description | Key Reagents/Conditions |
| Asymmetric Reduction | Direct conversion of a prochiral ketone to a chiral alcohol using a stereoselective catalyst. | Chiral boranes, catalysts with chiral ligands (e.g., Ru-BINAP), NaBH₄/LiCl nih.gov |
| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture, allowing for separation. | Lipases, acylases vulcanchem.com |
| Chiral Chromatography | Physical separation of enantiomers from a racemic mixture using a chiral stationary phase. | Phenylcarbamated β-cyclodextrin (CD-Ph) columns |
Contemporary Research Landscape and Interdisciplinary Relevance
In modern science, this compound is primarily valued as a chiral intermediate in the synthesis of high-value molecules, especially pharmaceuticals. Its specific stereochemistry is often a prerequisite for the biological activity of the final product.
Pharmaceutical Synthesis: Chiral alcohols are crucial building blocks for many active pharmaceutical ingredients (APIs). Derivatives of the closely related 4-(2-amino-1-hydroxyethyl)phenol structure have been extensively investigated as β2 adrenergic receptor agonists, which are important for treating pulmonary conditions like asthma and COPD. googleapis.comgoogle.com The stereochemistry at the benzylic alcohol position is often critical for receptor binding and efficacy.
Metabolic Studies: The enantiomers of hydroxyethylphenols are studied in microbial metabolism. For instance, the (1S) enantiomer has been identified as a metabolite and a substrate for enzymes like dehydrogenase, highlighting the stereospecificity of biological processes. biosynth.com
Asymmetric Catalysis: The compound and its derivatives can serve as ligands in the development of new asymmetric catalysts. The chiral center can influence the stereochemical outcome of reactions in which these ligands are used. vulcanchem.com
The interdisciplinary relevance of this compound is clear, connecting organic synthesis with medicinal chemistry, biochemistry, and materials science. Its importance lies not as an end-product itself, but as a critical, stereochemically defined component for building functional, complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1r 1 Hydroxyethyl Phenol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches leverage the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds.
Asymmetric Bioreductions Employing Ketoreductases and Alcohol Dehydrogenases
The asymmetric reduction of the prochiral ketone 4-hydroxyacetophenone is a direct route to 4-[(1R)-1-hydroxyethyl]phenol. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this transformation, typically utilizing NADH or NADPH as a cofactor. google.com
Ketoreductases are capable of stereoselectively reducing a carbonyl group to its corresponding alcohol. google.com Engineered KREDs have demonstrated high enantioselectivity in the reduction of various ketones, making them ideal candidates for the synthesis of chiral alcohols. rsc.org For in vitro applications, a cofactor regeneration system, such as glucose dehydrogenase (GDH), is often employed to recycle the expensive NADH or NADPH. google.com
Alcohol dehydrogenases have also been successfully used for the stereoselective reduction of ketones. For instance, an ADH from Ralstonia sp. (RasADH) overexpressed in E. coli has been shown to be a valuable biocatalyst for the reduction of sterically hindered substrates. mdpi.com The use of self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor are co-immobilized, presents an emerging approach that circumvents the need for adding an exogenous cofactor. nih.gov
Table 1: Examples of Biocatalysts in the Asymmetric Reduction of Ketones
| Enzyme Type | Biocatalyst Example | Substrate Example | Product | Key Feature |
|---|---|---|---|---|
| Ketoreductase (KRED) | Engineered KRED | 4-hydroxyacetophenone | This compound | High stereoselectivity |
| Alcohol Dehydrogenase (ADH) | RasADH in E. coli | 1,4-diaryl-1,4-diones | (1S,4S)-diols | Effective for sterically hindered substrates mdpi.com |
Enantioselective Whole-Cell Biotransformations
Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the elimination of tedious enzyme purification and the inherent presence of cofactor regeneration systems. Recombinant E. coli cells expressing a desired ketoreductase or alcohol dehydrogenase are commonly used for these transformations.
For example, whole-cell enzymatic reactions can be conducted using wet cell pellets in a buffered solution containing the substrate. nih.gov The use of whole microbial cells, such as Baker's yeast (Saccharomyces cerevisiae), for the asymmetric reduction of ketones has a long history in organic synthesis. rsc.org However, a potential drawback of using wild-type whole cells is the presence of multiple endogenous reductases, which can lead to the formation of the undesired enantiomer and thus lower the enantiomeric excess of the product. rsc.org To overcome this, engineered microbial strains overexpressing a specific reductase with the desired stereoselectivity are often developed.
Biocatalyst Development and Engineering for Enhanced Stereoselectivity
The performance of biocatalysts can be significantly improved through protein engineering techniques such as directed evolution and site-directed mutagenesis. These methods allow for the tailoring of enzymes to exhibit higher activity, stability, and, most importantly, enhanced stereoselectivity towards non-natural substrates.
For instance, mutating the residue at a specific position in a wild-type ketoreductase has been shown to reverse its enantioselectivity, creating an enzyme that produces the opposite enantiomer of the alcohol. google.com Furthermore, computational tools can be used to predict amino acid substitutions that may lead to improved thermal stability of an enzyme. rsc.org The development of engineered ketoreductases has reached a point where enantiomeric excesses of >99.9% are achievable, surpassing the selectivities often seen with traditional chemical catalysts. rsc.org
Asymmetric Chemical Synthesis Strategies
Asymmetric chemical synthesis provides a powerful alternative to biocatalysis for the production of enantiomerically pure compounds. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Chiral Auxiliaries and Chiral Ligand-Mediated Reactions
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A wide variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. researchgate.net The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. researchgate.net For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing high levels of stereocontrol. nih.govharvard.edu
Enantioselective Hydrogenation and Transfer Hydrogenation
Enantioselective hydrogenation and transfer hydrogenation are among the most efficient methods for the asymmetric reduction of ketones. These reactions utilize a chiral metal complex as a catalyst to deliver hydrogen to one face of the prochiral ketone selectively.
Enantioselective Hydrogenation involves the use of molecular hydrogen as the reductant. Catalysts for this transformation are often based on transition metals like rhodium, ruthenium, and iridium, coordinated to chiral ligands. For the hydrogenation of 4-acetoxyacetophenone, a precursor to 4-hydroxyacetophenone, catalysts such as Pd/C or activated nickel can be used, though these are typically not for asymmetric synthesis without chiral modifiers. google.com The development of chiral catalysts has enabled the highly enantioselective hydrogenation of a wide range of ketones. lookchem.compku.edu.cn
Enantioselective Transfer Hydrogenation employs a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. This method often offers milder reaction conditions and can be more practical for laboratory-scale synthesis. Iron complexes have emerged as effective catalysts for the asymmetric transfer hydrogenation of acetophenone, providing high activity and enantioselectivity. acs.org Rhodium complexes with chiral ligands, such as those derived from 1R,2S-aminoindanol, have also been shown to be superior catalysts for the rapid and high-yielding asymmetric transfer hydrogenation of acetophenone. acs.org
Table 2: Comparison of Asymmetric Hydrogenation Methods
| Method | Catalyst Type | Hydrogen Source | Key Features |
|---|---|---|---|
| Enantioselective Hydrogenation | Chiral Rh, Ru, Ir complexes | H₂ gas | High efficiency and atom economy lookchem.compku.edu.cn |
| Enantioselective Transfer Hydrogenation | Chiral Fe, Rh complexes | Isopropanol, Formic acid | Milder reaction conditions acs.orgacs.org |
Resolution Techniques for Enantiomeric Enrichment
The separation of enantiomers from a racemic mixture of 1-(4-hydroxyphenyl)ethanol is a critical step in obtaining the desired (R)-enantiomer, this compound. Various resolution techniques are employed to achieve high enantiomeric purity.
Enzymatic Kinetic Resolution (EKR): This is a widely adopted method that utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic alcohol. In a typical EKR, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species have demonstrated high efficacy in resolving racemic aromatic secondary alcohols.
The process involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The enzyme preferentially acylates the (R)-enantiomer, leading to the formation of (R)-1-acetoxy-1-(4-hydroxyphenyl)ethane, while the (S)-enantiomer remains largely unreacted. The separation of the resulting ester from the unreacted alcohol can then be achieved by standard chromatographic methods. The enantiomeric excess (ee) of both the product and the remaining substrate is a key measure of the success of the resolution. High enantiomeric ratios (E-values) are indicative of a highly selective process.
| Enzyme/Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|
| Novozym 435 (CALB) | Vinyl Acetate | Isooctane | ~50 | >99 (S) | >99 (R) | >200 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Hexane | 49 | 94 (S) | >99 (R) | >200 |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | tert-Butyl methyl ether | ~50 | High | High | High |
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. tandfonline.comresearchgate.net For the resolution of an alcohol, it is often first converted to a hemiester, for example, by reaction with a cyclic anhydride, to introduce a carboxylic acid functionality. This acidic derivative can then be reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts. After separation of the salts by crystallization, the desired enantiomer of the alcohol is recovered by hydrolysis of the ester. tandfonline.comresearchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including aromatic alcohols. mdpi.com This method can provide high-purity enantiomers, although its scalability for large-scale production can be a limitation. nih.govmdpi.com
Total Synthesis of Complex Natural Products Incorporating the this compound Moiety
The this compound structural unit is a key chiral building block in the synthesis of several bioactive natural products.
Gastrodin (B1674634): Gastrodin is a phenolic glycoside and the main active component of the traditional Chinese medicinal herb Gastrodia elata. nih.gov The aglycone of gastrodin is 4-hydroxybenzyl alcohol, which is structurally related to this compound. While many syntheses of gastrodin start from 4-hydroxybenzaldehyde (B117250), biosynthetic approaches offer a route that involves the chiral alcohol moiety. researchgate.netnih.gov Microbial transformations have been developed that can reduce a precursor like 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol, which is then glycosylated to yield gastrodin. nih.gov The stereochemistry at the benzylic position is crucial for its biological activity.
Salidroside (B192308) (Rhodioloside): Salidroside is a phenylethanoid glycoside found in the medicinal plant Rhodiola rosea. researchgate.net Its aglycone is tyrosol (4-hydroxyphenylethanol). The total synthesis of salidroside requires the stereoselective introduction of the glucose moiety onto the primary alcohol of tyrosol. The biosynthesis of salidroside in Rhodiola species involves the reduction of 4-hydroxyphenylacetaldehyde to tyrosol, followed by glycosylation. researchgate.net Chemical syntheses of salidroside have also been developed, often involving the protection of the phenolic hydroxyl group of tyrosol, followed by glycosylation of the primary alcohol and subsequent deprotection. mdpi.com The enantiomeric purity of the starting tyrosol, if a chiral center were present at the benzylic position as in this compound, would be critical for the synthesis of related natural product analogues.
Sustainable and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to create more environmentally benign and sustainable processes.
Biocatalysis: The use of enzymes, as seen in enzymatic kinetic resolution, is a cornerstone of green chemistry. nih.govresearchgate.net Biocatalytic reactions are typically performed under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and avoiding the use of harsh or toxic reagents. nih.govresearchgate.net Furthermore, enzymes are biodegradable and can often be immobilized and reused, which enhances the sustainability of the process. nih.gov The asymmetric reduction of the prochiral ketone, 4-hydroxyacetophenone, using alcohol dehydrogenases (ADHs) from various microorganisms is a direct and atom-economical route to the desired (R)-enantiomer. This approach can achieve high enantioselectivity and avoids the 50% theoretical yield limit of kinetic resolutions.
Multi-enzyme Cascade Reactions: A more advanced green approach involves the use of multi-enzyme cascades in a one-pot synthesis. acs.org This strategy can significantly improve efficiency by eliminating the need to isolate and purify intermediates, thereby saving time, resources, and reducing waste. acs.org For example, a cascade could be designed where a starting material is converted through several enzymatic steps to the final chiral alcohol product. acs.org
Catalytic Hydrogenation: The reduction of 4-hydroxyacetophenone to 1-(4-hydroxyphenyl)ethanol can also be achieved through catalytic hydrogenation. Green chemistry principles can be applied by using highly efficient and selective catalysts that can be easily recovered and recycled. The use of molecular hydrogen as the reducing agent is atom-economical, with water being the only byproduct. Research is focused on developing catalysts based on non-precious metals and employing greener solvents.
Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents is highly desirable. In the context of enzymatic resolutions, the use of ionic liquids or deep eutectic solvents is also being explored as a way to enhance enzyme stability and recyclability.
| Green Approach | Key Principles Applied | Example Reaction | Advantages |
|---|---|---|---|
| Biocatalytic Asymmetric Reduction | Use of Renewable Feedstocks, High Selectivity, Mild Conditions | 4-Hydroxyacetophenone → this compound (using ADH) | High enantioselectivity, reduced energy use, biodegradable catalyst. |
| Enzymatic Kinetic Resolution | High Selectivity, Mild Conditions | Racemic 1-(4-hydroxyphenyl)ethanol resolution (using lipase) | High enantiopurity of products, reusable catalyst. |
| Catalytic Transfer Hydrogenation | Atom Economy, Catalysis | 4-Hydroxyacetophenone + H-donor → this compound | Avoids use of high-pressure H2, often uses recyclable catalysts. |
| Multi-enzyme Cascades | Process Intensification, Waste Reduction | Phenol (B47542) → → this compound (multi-step enzymatic) | Eliminates intermediate isolation, reduces solvent use and waste. acs.org |
Stereochemical Investigations and Chiral Control
Determination of Absolute Configuration and Enantiomeric Purity
The precise determination of the absolute configuration and the assessment of enantiomeric purity are fundamental for the characterization and application of 4-[(1R)-1-hydroxyethyl]phenol. Various analytical techniques are employed to achieve this, ranging from chiroptical methods to chromatographic separations.
Chiroptical Methods: Techniques such as optical rotation and circular dichroism (CD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules by comparing experimental data with theoretical calculations nih.gov. Vibrational circular dichroism (VCD) is another potent technique that can elucidate the absolute configuration without the need for crystallization, which is often a significant hurdle spark904.nl. These methods rely on the differential interaction of the enantiomers with polarized light.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most widely used and reliable methods for separating enantiomers and determining their ratio, thus establishing the enantiomeric excess (ee) phenomenex.comnih.govphenomenex.com. The choice of the CSP is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including aromatic alcohols nih.govnih.gov. The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times phenomenex.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in distinguishable NMR spectra for each enantiomer mdpi.com. This allows for the determination of enantiomeric purity.
Below is a table summarizing typical chiral HPLC conditions that could be applied for the enantiomeric separation of 4-(1-hydroxyethyl)phenol (B1202299), based on methods used for similar analytes.
| Parameter | Condition | Purpose |
| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralpak IA, IB, IC) | Provides a chiral environment for enantiomeric discrimination. |
| Mobile Phase | Hexane/Isopropanol (B130326) or Hexane/Ethanol (B145695) mixtures | Optimizes the interaction between the analyte and the CSP. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the analysis time and resolution. |
| Detection | UV at 254 nm or 280 nm | Monitors the elution of the enantiomers. |
| Temperature | 20 - 40 °C | Can influence the selectivity and efficiency of the separation. |
Stereoselective Transformations and Diastereoselective Control in Derivative Synthesis
The chiral center in this compound serves as a valuable stereochemical handle for the synthesis of more complex chiral molecules. Stereoselective reactions, where one stereoisomer is formed preferentially over others, are key in these synthetic routes masterorganicchemistry.com.
Stereoselective Etherification: The hydroxyl group of this compound can undergo stereoselective etherification reactions. For instance, a Williamson ether synthesis with a chiral alkyl halide can proceed with inversion of configuration at the electrophilic carbon if the mechanism is SN2 researchgate.net. If the chirality resides on the alcohol, as in this case, the reaction will proceed with retention of configuration at the stereocenter of the alcohol. The choice of reagents and reaction conditions is critical to ensure high stereoselectivity.
Diastereoselective Control: When this compound is reacted with a chiral reagent that also possesses a stereocenter, the formation of diastereomers is possible. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over the other. This diastereoselective control is a cornerstone of asymmetric synthesis. For example, in the esterification with a chiral carboxylic acid, the approach of the acid to the hydroxyl group of each enantiomer of the alcohol will be sterically and electronically different, leading to different reaction rates and a potential kinetic resolution.
The following table illustrates potential stereoselective transformations starting from this compound and the expected stereochemical outcome.
| Reaction Type | Reagent | Expected Outcome | Stereochemical Principle |
| Ether Synthesis | (S)-2-Bromobutane | Formation of a diastereomeric mixture of ethers with retention at the alcohol's stereocenter. | SN2 reaction at the chiral electrophile. |
| Esterification | (R)-Mandelic acid | Formation of diastereomeric esters. The ratio depends on kinetic factors. | Diastereoselective reaction controlled by steric and electronic interactions. |
| Mitsunobu Reaction | Phthalimide, DEAD, PPh3 | Inversion of configuration at the stereocenter to yield the (S)-phthalimide derivative. | SN2 attack of the nucleophile on the activated hydroxyl group. |
Chiral Recognition Phenomena and Mechanistic Studies
Chiral recognition is the ability of a chiral molecule (the selector) to interact differently with the two enantiomers of another chiral molecule (the analyte) nih.gov. This phenomenon is the basis for enantioselective separations and catalysis. Mechanistic studies aim to understand the intermolecular forces that govern these specific interactions.
Mechanisms of Chiral Recognition: The "three-point interaction model" is a classical concept explaining chiral recognition, where a minimum of three simultaneous interactions between the chiral selector and one of the enantiomers is required for discrimination. These interactions can be a combination of hydrogen bonds, electrostatic interactions, steric repulsion, and π-π stacking. In the context of this compound, the hydroxyl group, the phenyl ring, and the methyl group provide the necessary points for such differential interactions with a chiral host.
Modern Approaches: More advanced techniques are being explored for chiral recognition. Nanoparticle-based sensors and electrochemical methods are emerging as sensitive tools for enantiomeric discrimination nih.govresearchgate.net. For example, gold nanoparticles functionalized with a chiral ligand can exhibit different aggregation behaviors or colorimetric responses in the presence of different enantiomers of a chiral analyte.
Mechanistic studies often involve computational modeling and spectroscopic techniques to elucidate the structure of the transient diastereomeric complexes formed during chiral recognition. Understanding these mechanisms is crucial for the rational design of new and more efficient chiral selectors and catalysts.
The table below outlines different models and systems for chiral recognition that could be applicable to the enantiomers of 4-(1-hydroxyethyl)phenol.
| Recognition System | Principle of Differentiation | Potential Interactions with 4-(1-hydroxyethyl)phenol |
| Chiral Stationary Phase (HPLC) | Differential formation of transient diastereomeric complexes. | Hydrogen bonding with the hydroxyl group, π-π stacking with the phenyl ring, and steric interactions with the methyl group. |
| Chiral Solvating Agent (NMR) | Formation of diastereomeric solvates with different magnetic environments. | Specific hydrogen bonding and dipolar interactions leading to distinct chemical shifts. |
| Enzyme-catalyzed reaction | Enantioselective binding to the active site. | Precise fit of one enantiomer into the enzyme's chiral pocket, facilitating a specific transformation. |
| Chiral Nanoparticles | Enantiomer-specific aggregation or surface interaction. | Differential adsorption onto the nanoparticle surface driven by a combination of intermolecular forces. |
Biological and Biochemical Research Insights
Natural Occurrence and Biosynthetic Pathway Elucidation
While the direct isolation of 4-[(1R)-1-hydroxyethyl]phenol from natural sources is not extensively documented, its precursor, 4-ethylphenol (B45693), is a well-known naturally occurring phenolic compound. The biosynthesis of this compound is primarily understood through enzymatic transformations of this precursor.
Currently, there is limited specific information available in the scientific literature detailing the direct isolation of this compound from specific plant or microbial sources. However, its precursor, 4-ethylphenol, has been identified in various natural environments. For instance, the volatile organic compound 4-ethylphenol is produced by disease-resistant soybean plants upon infection with the oomycete Phytophthora sojae frontiersin.orgresearchgate.netnih.gov.
The primary described pathway for the formation of this compound involves the enzymatic hydroxylation of 4-ethylphenol. This biotransformation is notably catalyzed by the flavoenzyme vanillyl alcohol oxidase (VAO) from the fungus Penicillium simplicissimum wur.nlwur.nlnih.gov. This enzyme facilitates the enantioselective hydroxylation of 4-alkylphenols at the Cα position, yielding the (R)-enantiomer of the corresponding alcohol with a high enantiomeric excess of 94% nih.govresearchgate.netresearchgate.net. The oxygen atom incorporated into the alcohol product is derived from water nih.gov.
The proposed mechanism for this reaction involves the initial binding of 4-ethylphenol in its phenolate (B1203915) form within the enzyme's active site wur.nl. A hydride transfer from the substrate to the flavin cofactor then occurs, leading to the formation of a planar para-quinone methide intermediate wur.nlnih.govscispace.com. The enantioselectivity of the subsequent hydration of this intermediate is determined by the active site residue Asp-170, which activates a water molecule for nucleophilic attack on one face of the planar intermediate, resulting in the formation of (R)-1-(4'-hydroxyphenyl)ethanol wur.nl.
Another enzyme, 4-ethylphenol methylenehydroxylase (4EPMH) from Pseudomonas putida JD1, also produces the R(+) enantiomer of 1-(4'-hydroxyphenyl)ethanol from 4-ethylphenol in high enantiomeric excess nih.govresearchgate.net. This enzyme, a flavocytochrome c, acts via dehydrogenation of the substrate to form a quinone methide, which is then hydrated to the chiral alcohol nih.govresearchgate.net.
Mechanistic Enzymatic Transformations and Biocatalytic Potentials
The enzymatic production of this compound has garnered interest due to its potential for stereoselective synthesis of this chiral alcohol. Vanillyl alcohol oxidase (VAO) is a key enzyme in this context.
Vanillyl alcohol oxidase (VAO) exhibits a broad substrate specificity for para-substituted phenolic compounds uniprot.orgplos.org. The enzyme is active with 4-alkylphenols that have aliphatic side chains containing up to seven carbon atoms researchgate.net. Optimal catalytic efficiency is observed with short-chain 4-alkylphenols like 4-ethylphenol and 4-n-propylphenol researchgate.netresearchgate.net. While short-chain 4-alkylphenols are primarily hydroxylated, medium-chain 4-alkylphenols are dehydrogenated to the corresponding alkenes researchgate.net.
During the conversion of 4-ethylphenol by VAO, side products such as 4-vinylphenol (B1222589) and 4-hydroxyacetophenone can be formed wur.nl. The formation of 4-hydroxyacetophenone occurs through the further oxidation of the initially formed alcohol, with the (S)-enantiomer being more readily oxidized than the (R)-enantiomer, which contributes to the accumulation of the (R)-enantiomer wur.nl.
Table 1: Steady-state kinetic parameters for vanillyl-alcohol oxidase with various substrates.
| Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1·mM-1) |
| 4-Ethylphenol | 5.5 | 0.16 | 34 |
| 4-n-Propylphenol | 4.8 | 0.13 | 37 |
| 4-n-Butylphenol | 2.1 | 0.15 | 14 |
| 4-n-Pentylphenol | 0.6 | 0.13 | 4.6 |
Data sourced from a study on the regio- and stereospecific conversion of 4-alkylphenols by vanillyl-alcohol oxidase.
Various microorganisms are capable of transforming phenolic compounds. The fungus Aspergillus fumigatus has been shown to metabolize 4-ethylphenol swan.ac.uk. The biotransformation of 4-ethylphenol by Pseudomonas putida JD1 involves the action of 4-ethylphenol methylenehydroxylase nih.govresearchgate.netoup.com. This bacterium can utilize 4-ethylphenol as a growth substrate, indicating a complete metabolic pathway for its degradation oup.com.
Engineered Escherichia coli has been utilized for the production of ρ-hydroxyacetophenone from 1-(4-hydroxyphenyl)-ethanol, demonstrating the potential for microbial systems in the further transformation of this compound nih.govkoreascience.kr.
Molecular Interactions with Biological Macromolecules
The interaction of phenolic compounds with proteins is a broad area of research, with implications for the functional properties of both molecules. These interactions can be non-covalent (including hydrogen bonding, hydrophobic interactions, and van der Waals forces) or covalent researchgate.netnih.govfrontiersin.orgmedicalresearchjournal.org.
Specific studies on the molecular interactions of this compound with biological macromolecules are limited. However, general principles of phenol-protein interactions can be inferred. The hydroxyl groups of the phenolic ring are key to forming hydrogen bonds with amino acid residues in proteins nih.gov. Hydrophobic interactions can also occur between the aromatic ring of the phenol (B47542) and nonpolar regions of a protein nih.gov.
Ligand Binding Studies with Proteins and Receptors
Currently, there is a notable lack of specific ligand binding studies for this compound with particular proteins or receptors in publicly accessible research literature. However, the broader class of phenolic compounds, to which this compound belongs, has been the subject of extensive investigation regarding their interactions with proteins. These studies provide a foundational understanding of the potential binding behaviors of this specific molecule.
Phenolic compounds are known to interact with proteins through both non-covalent and covalent bonds. The nature and strength of these interactions are influenced by a variety of factors including the chemical structure of the phenol, the properties of the protein, and the surrounding environmental conditions such as pH and temperature.
Non-covalent Interactions:
The primary forces governing the reversible binding of simple phenols to proteins are non-covalent and include:
Hydrogen Bonds: The hydroxyl groups on the phenolic ring can act as both hydrogen bond donors and acceptors, forming connections with polar amino acid residues on the protein surface.
Hydrophobic Interactions: The aromatic ring of the phenol can interact with non-polar regions of the protein, driving the association between the two molecules in an aqueous environment.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Electrostatic Interactions: Depending on the pH and the pKa of the phenolic hydroxyl groups, the compound may be partially ionized, allowing for electrostatic interactions with charged amino acid residues.
Covalent Interactions:
Under certain conditions, such as in the presence of oxidative enzymes, phenolic compounds can be converted to reactive quinone intermediates. These intermediates can then form irreversible covalent bonds with nucleophilic amino acid residues on the protein, such as cysteine and lysine.
The binding of phenolic compounds to proteins can lead to conformational changes in the protein's structure, which may, in turn, alter its biological function. For instance, the binding of phenols to enzymes can modulate their catalytic activity. Similarly, interactions with transport proteins, like serum albumin, can affect the distribution and bioavailability of the phenolic compound in the body.
While these general principles of phenol-protein interactions are well-established, dedicated research is required to elucidate the specific binding partners, affinities, and functional consequences of this compound's interactions within biological systems.
Role as a Metabolite or Precursor in Mechanistic Biochemical Processes
Research has identified this compound as a participant in specific biochemical pathways, primarily as a metabolite in microbial systems. Its role in mammalian metabolism is less defined in the available literature.
In the context of microbial metabolism, the enantiomer, 4-[(1S)-1-hydroxyethyl]phenol, has been shown to be a substrate for certain enzymes. It is metabolized to other compounds, indicating its position as an intermediate in a larger biochemical pathway. This metabolic conversion highlights the ability of microorganisms to process and transform this phenolic compound.
Furthermore, 4-(1-hydroxyethyl)phenol (B1202299) is listed in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database as a compound involved in the bisphenol degradation pathway. This suggests that it can be an intermediate in the microbial breakdown of more complex environmental pollutants like bisphenols.
The table below summarizes the involvement of 4-(1-hydroxyethyl)phenol in a known metabolic pathway.
| Pathway Name | Pathway ID | Role of 4-(1-hydroxyethyl)phenol | Organism Type |
| Bisphenol degradation | map00363 | Intermediate | Microbial |
This role as a metabolic intermediate underscores the compound's potential relevance in bioremediation and environmental science, where microbial pathways are harnessed to break down xenobiotic compounds. The stereochemistry of this compound likely plays a crucial role in its enzymatic processing, as is common in biological systems where enzymes often exhibit high stereospecificity. Further research is needed to fully map its metabolic fate in various organisms and to understand the specific enzymes and biochemical reactions involved in its transformation.
Derivatives, Analogues, and Mechanistic Structure Activity Relationship Sar Studies
Rational Design and Synthesis of Functionalized Analogues
The rational design of analogues based on the 4-[(1R)-1-hydroxyethyl]phenol scaffold is a key strategy in medicinal chemistry to develop compounds with specific biological activities. By modifying the core structure, chemists can fine-tune the molecule's properties to enhance its interaction with biological targets.
A significant area of investigation involves the synthesis of derivatives of the closely related compound, 4-(2-amino-1-hydroxyethyl)phenol, which are designed as agonists for the β2-adrenergic receptor. google.com These receptors are pivotal in regulating smooth muscle relaxation, and their agonists are used in the treatment of asthma and other respiratory conditions. The design of these analogues often involves modifications at the amino group, the phenyl ring, and the benzylic hydroxyl group to optimize receptor binding and activation.
The synthesis of these functionalized analogues typically involves multi-step sequences. For instance, starting from a protected version of 4-hydroxyphenacyl bromide, a key intermediate can be formed which is then subjected to stereoselective reduction to establish the desired (R)-configuration at the hydroxyl group. Subsequent introduction of various amine functionalities allows for the creation of a library of diverse analogues.
Table 1: Examples of Rationally Designed Analogues and their Intended Biological Targets
| Analogue Structure | Modification from Core | Intended Biological Target |
| 4-[(1R)-1-hydroxy-2-(alkylamino)ethyl]phenol | Introduction of an alkylamino group at the 2-position | β2-Adrenergic Receptor |
| 4-[(1R)-1-alkoxyethyl]phenol | Etherification of the benzylic hydroxyl group | Exploration of lipophilicity on activity |
| 2-substituted-4-[(1R)-1-hydroxyethyl]phenols | Substitution on the phenyl ring | Modulation of electronic properties and steric interactions |
Exploration of Structural Modifications and their Impact on Molecular Recognition
The specific three-dimensional arrangement of functional groups in this compound and its derivatives is critical for their interaction with other molecules, a phenomenon known as molecular recognition. The chiral center, in particular, plays a crucial role in determining the stereoselectivity of these interactions.
Studies on the molecular recognition of chiral crown ethers have demonstrated the importance of the spatial arrangement of binding sites for selective complexation with chiral guest molecules. nih.gov Similarly, the phenolic hydroxyl group and the chiral secondary alcohol of this compound can act as hydrogen bond donors and acceptors, respectively. The (R)-configuration of the hydroxyl group dictates a specific orientation for these interactions, allowing for discrimination between different enantiomers of a binding partner.
Structural modifications, such as the introduction of bulky substituents on the phenyl ring or the conversion of the hydroxyl group to an ether or ester, can significantly alter the molecule's shape and electronic properties. These changes, in turn, influence its ability to fit into the binding site of a protein or to interact with other small molecules. For example, increasing the lipophilicity of the molecule by adding alkyl chains can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Utility as a Chiral Synthon in the Construction of Advanced Organic Molecules
The enantiopure nature of this compound makes it a highly valuable chiral synthon in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. unimi.itsumitomo-chem.co.jp A chiral synthon is a building block that introduces a specific stereocenter into a larger molecule, thereby avoiding the need for difficult and often inefficient chiral separations later in the synthetic route.
One notable application of a related compound, 4-(2-hydroxyethyl)phenol, is in the enantioselective preparation of the beta-blocker metoprolol. nih.gov In this synthesis, the phenolic hydroxyl group is used to introduce a glycidyl ether side chain in a stereospecific manner, leading to the desired enantiomer of the final drug. This highlights the utility of such phenolic alcohol structures in directing the stereochemical outcome of a reaction.
The synthetic utility of this compound can be further expanded by transforming its functional groups. The phenolic hydroxyl can be used as a handle for introducing various substituents or for directing ortho-lithiation to functionalize the aromatic ring. The chiral secondary alcohol can be oxidized to a ketone, inverted to the (S)-enantiomer, or used as a directing group for stereoselective reactions on adjacent atoms. These transformations allow chemists to incorporate the chiral fragment of this compound into a wide array of architecturally complex and biologically significant molecules.
Table 2: Examples of Advanced Organic Molecules Synthesized Using Phenolic Alcohol Synthons
| Target Molecule Class | Role of the Chiral Synthon |
| β-Adrenergic Blockers | Introduction of the chiral amino alcohol side chain |
| Chiral Ligands for Asymmetric Catalysis | Providing a stereochemically defined scaffold |
| Natural Product Fragments | Incorporation of a specific stereocenter |
Advanced Spectroscopic and Computational Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
High-resolution NMR spectroscopy is a primary tool for the structural verification of 4-[(1R)-1-hydroxyethyl]phenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton of the hydroxyl group on the phenol (B47542) ring presents as a broad singlet, while the benzylic alcohol proton also gives rise to a singlet. The methine proton of the ethyl group shows as a quartet, and the methyl protons appear as a doublet due to coupling with the methine proton.
The ¹³C NMR spectrum complements this data, showing distinct signals for the quaternary aromatic carbon attached to the hydroxyl group, the other aromatic carbons, the methine carbon of the ethyl group, and the terminal methyl carbon.
To confirm the (R)-stereochemistry, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These methods detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative stereochemistry of a molecule.
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (2H) | 7.25 | d | 8.4 |
| Aromatic (2H) | 6.80 | d | 8.4 |
| Phenolic OH | 5.10 | br s | - |
| Benzylic CH | 4.85 | q | 6.5 |
| Benzylic OH | 1.95 | s | - |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Aromatic) | 155.5 |
| C-CH(OH)CH₃ (Aromatic) | 135.0 |
| Aromatic CH (2C) | 128.0 |
| Aromatic CH (2C) | 115.0 |
| Benzylic CH | 70.0 |
Mass Spectrometry (MS/MS) and Coupled Chromatographic Techniques (GC-MS, HPLC-MS) for Trace Analysis and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is vital for identifying and quantifying this compound, especially at trace levels and for metabolite studies.
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is typically observed. The fragmentation pattern is characteristic of benzyl (B1604629) alcohols. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage), resulting in the loss of a methyl radical (•CH₃) to form a stable benzylic cation. Another significant fragmentation is the loss of a water molecule (H₂O).
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this compound, often after derivatization to increase volatility. thermofisher.commdpi.com High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly using techniques like electrospray ionization (ESI), allows for the analysis of the compound in complex matrices without derivatization. researchgate.netdphen1.comresearchgate.net Chiral HPLC columns can be used to separate the (R) and (S) enantiomers for individual quantification. nih.govnih.govmdpi.com
These techniques are also instrumental in metabolite identification. For instance, the related (S)-enantiomer is known to be metabolized to 4-hydroxymandelic acid and 4-hydroxyphenylglycine. biosynth.com Similar metabolic pathways, involving oxidation of the alcohol group, could be expected for the (R)-enantiomer and can be traced using LC-MS/MS.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Identity | Relative Intensity |
|---|---|---|
| 138 | [C₈H₁₀O₂]⁺ (Molecular Ion) | Moderate |
| 123 | [M - CH₃]⁺ | High |
| 120 | [M - H₂O]⁺ | Moderate |
| 107 | [C₇H₇O]⁺ | High (Base Peak) |
| 95 | [C₆H₇O]⁺ | Moderate |
Vibrational (IR, Raman) and Electronic (UV-Vis, ECD) Spectroscopy for Conformational and Electronic Structure Probing
Vibrational and electronic spectroscopic techniques provide insight into the bonding, conformational, and electronic structure of this compound.
Infrared (IR) and Raman Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, broadened by hydrogen bonding. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while C-O stretching vibrations for the alcohol and phenol are observed in the 1000-1250 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring. nih.govcardiff.ac.uk Computational studies on related molecules have shown that Density Functional Theory (DFT) calculations can accurately predict vibrational frequencies, aiding in the precise assignment of experimental bands. wu.ac.thwu.ac.thresearchgate.net
UV-Vis and Electronic Circular Dichroism (ECD) Spectroscopy: The UV-Vis absorption spectrum in a polar solvent like ethanol (B145695) or methanol (B129727) is expected to show absorptions characteristic of the phenol chromophore. These typically include a primary band around 220 nm and a secondary, less intense band around 275 nm.
As this compound is a chiral molecule, it will exhibit Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light and is highly sensitive to the molecule's absolute configuration and conformation. The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint for the (R)-enantiomer, allowing for its unambiguous stereochemical assignment when compared to theoretical predictions.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for a deeper understanding of the properties and reactivity of this compound at the molecular level.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to model the electronic structure of the molecule. icm.edu.pl These calculations can predict key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Analysis of the molecular orbital surfaces can identify the regions most susceptible to electrophilic or nucleophilic attack. Furthermore, these methods can be used to calculate reaction pathways and transition state energies, providing insight into potential reaction mechanisms.
Molecular Dynamics (MD) simulations can be performed to explore the conformational landscape of this compound and its interactions with solvent molecules or biological receptors. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the flexible hydroxyethyl (B10761427) side chain and the nature of hydrogen bonding interactions involving the two hydroxyl groups. This is particularly valuable for understanding how the molecule behaves in a biological environment.
In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the reactivity and potential biological activity or toxicity of this compound. insilico.eunih.govpensoft.net By analyzing the physicochemical properties and calculated molecular descriptors of a series of related phenols, these models can establish correlations between molecular structure and a specific endpoint. For this molecule, QSAR could be used to predict its antioxidant potential based on descriptors like bond dissociation energy of the phenolic O-H bond or to estimate its potential for metabolic transformation at specific sites.
Applications in Asymmetric Catalysis and Fine Chemical Synthesis
Chiral Building Block for Enantiomerically Pure Compounds
4-[(1R)-1-hydroxyethyl]phenol serves as a fundamental chiral building block, a molecule that is incorporated into a larger structure to confer a specific chirality. enamine.net The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different physiological effects. enamine.netnih.gov
One of the key methods for producing this chiral alcohol with high enantiomeric purity is through enzymatic synthesis. For instance, the use of vanillyl alcohol oxidase has been demonstrated to convert 4-ethylphenol (B45693) into (R)-1-(4'-hydroxyphenyl)ethanol with an enantiomeric excess (ee) of 97%. wur.nl This biocatalytic approach offers a sustainable and highly selective route to this valuable chiral intermediate.
The availability of this compound in high enantiomeric purity allows for its use in the synthesis of more complex chiral molecules. It can be a starting point for the construction of natural products and active pharmaceutical ingredients where the stereochemistry of the final product is critical for its function. uni-wuppertal.de
Table 1: Enzymatic Synthesis of (R)-1-(4'-hydroxyphenyl)ethanol
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Vanillyl Alcohol Oxidase | 4-Ethylphenol | (R)-1-(4'-hydroxyphenyl)ethanol | 97% |
This table illustrates the high enantioselectivity achievable in the biocatalytic production of 1-(4-hydroxyphenyl)ethanol enantiomers.
Development of Chiral Ligands and Catalysts for Asymmetric Reactions
A significant application of this compound is in the development of chiral ligands for asymmetric catalysis. nih.govresearchgate.net Chiral ligands coordinate to a metal center to form a chiral catalyst, which can then stereoselectively transform a prochiral substrate into a chiral product. The structure of the ligand is crucial in determining the efficiency and enantioselectivity of the catalyst.
While direct examples of ligands synthesized from this compound are not extensively detailed in readily available literature, the fundamental structure of this chiral alcohol makes it an ideal candidate for modification into various classes of ligands, such as phosphines, amines, and N-heterocyclic carbenes. The phenolic hydroxyl group and the secondary alcohol can be functionalized to introduce coordinating atoms and to tune the steric and electronic properties of the resulting ligand. nih.gov The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis to achieve higher yields and enantioselectivities for a wide range of chemical reactions. nih.govchemrxiv.org
Precursor for Specialty Chemicals and Advanced Intermediates
As a versatile chiral building block, this compound is a valuable precursor for the synthesis of specialty chemicals and advanced intermediates. These intermediates are then used in the multi-step synthesis of complex target molecules.
One notable transformation of this compound is its oxidation to ρ-hydroxyacetophenone. nih.gov This ketone is an important intermediate in the production of pharmaceuticals and other fine chemicals. The ability to start from an enantiomerically pure alcohol can be advantageous in subsequent stereoselective reactions. Engineered Escherichia coli expressing 1-(4-hydroxyphenyl)-ethanol dehydrogenase have been utilized for this biotransformation, demonstrating a green chemistry approach to the synthesis of this key intermediate. nih.gov
The phenolic group also offers a site for further chemical modification, allowing for the introduction of a wide variety of functional groups. This dual functionality, combined with its inherent chirality, makes this compound a strategic starting material in the synthesis of complex molecules with defined stereochemistry.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-1-(4'-hydroxyphenyl)ethanol |
| 4-Ethylphenol |
| ρ-Hydroxyacetophenone |
Environmental Fate and Bioremediation Studies
Microbial Degradation Pathways in Environmental Systems
The microbial breakdown of 4-[(1R)-1-hydroxyethyl]phenol is initiated by a stereospecific enzymatic reaction. In the denitrifying bacterium Aromatoleum aromaticum strain EbN1, this compound is a known intermediate in the anaerobic degradation pathway of p-ethylphenol. nih.govnih.gov The initial step involves the oxidation of the secondary alcohol group.
Specifically, the enzyme (R)-1-(4-hydroxyphenyl)-ethanol dehydrogenase (R-HPED) catalyzes the dehydrogenation of (R)-1-(4-hydroxyphenyl)-ethanol to produce 4-hydroxyacetophenone. nih.gov This reaction is highly specific to the (R)-enantiomer. The corresponding (S)-enantiomer is acted upon by a different enzyme, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED). mdpi.com
Following the formation of 4-hydroxyacetophenone, the degradation pathway converges with the catabolism of this key intermediate, which has been studied in various microorganisms. In aerobic bacteria such as Pseudomonas fluorescens ACB and Pseudomonas putida JD1, the degradation of 4-hydroxyacetophenone proceeds via a Baeyer-Villiger oxidation. researchgate.netethz.ch This reaction is catalyzed by a 4-hydroxyacetophenone monooxygenase, which converts 4-hydroxyacetophenone into 4-hydroxyphenyl acetate (B1210297). ethz.ch
Subsequently, an arylesterase hydrolyzes 4-hydroxyphenyl acetate to hydroquinone (B1673460) and acetate. ethz.ch The hydroquinone then undergoes ring cleavage. In P. fluorescens ACB, hydroquinone is cleaved by a dioxygenase to form 4-hydroxymuconic semialdehyde, which is further metabolized through the β-ketoadipate pathway. researchgate.net
An alternative pathway for 4-hydroxyacetophenone degradation has been observed in Arthrobacter sp. TGJ4. In this bacterium, an oxidative cleavage reaction occurs, converting 4-hydroxyacetophenone into 4-hydroxybenzoic acid and formaldehyde. nih.gov The 4-hydroxybenzoic acid can then be further degraded through various aromatic degradation pathways.
The key metabolites identified in these microbial degradation pathways are summarized in the table below.
| Precursor Compound | Key Metabolite | Organism(s) |
| This compound | 4-Hydroxyacetophenone | Aromatoleum aromaticum |
| 4-Hydroxyacetophenone | 4-Hydroxyphenyl acetate | Pseudomonas fluorescens, Pseudomonas putida |
| 4-Hydroxyphenyl acetate | Hydroquinone | Pseudomonas fluorescens |
| Hydroquinone | 4-Hydroxymuconic semialdehyde | Pseudomonas fluorescens |
| 4-Hydroxyacetophenone | 4-Hydroxybenzoic acid | Arthrobacter sp. |
Biodegradation Kinetics and Metabolite Profiling in Biotic and Abiotic Processes
Biotic Degradation Kinetics
Specific kinetic data for the complete microbial degradation of this compound in environmental systems are not extensively documented in the scientific literature. However, kinetic studies have been performed on the key intermediate, 4-hydroxyacetophenone, and the enzymes involved in its transformation.
For the initial enzymatic step, studies on the R-specific 1-(4-hydroxyphenyl)-ethanol dehydrogenase (R-HPED) from Aromatoleum aromaticum have focused on its stability and inactivation kinetics rather than whole-cell degradation rates. The irreversible first-order inactivation rate constants for R-HPED have been determined at various temperatures, highlighting the enzyme's thermal stability, which is a critical factor in bioremediation applications. nih.gov
Kinetic parameters for the degradation of 4-hydroxyacetophenone have been determined in different microbial systems. These studies typically follow substrate inhibition models, such as the Haldane model, which is common for phenolic compounds.
The table below presents kinetic parameters for the degradation of 4-hydroxyacetophenone by various microorganisms. It is important to note that these values are for the intermediate and not the parent compound this compound.
| Microorganism | Kinetic Model | µmax (h⁻¹) | Ks (mg/L) | Ki (mg/L) |
| Pseudomonas putida | Haldane | 0.423 | 48.1 | 272.5 |
| Sequencing Batch Reactor Biomass | Haldane | 3.3-8.4 (mg 4NP mg VSS⁻¹ d⁻¹) | 17.6 | 30.7 |
Note: Data for Pseudomonas putida is for phenol (B47542), a related compound, and data for the SBR is for 4-nitrophenol, illustrating typical kinetic parameters for phenolic compound degradation. mdpi.comnih.gov
Metabolite Profiling in Biotic Processes
Metabolite profiling during the biodegradation of this compound and its subsequent intermediates confirms the pathways described in the previous section. The primary metabolite is 4-hydroxyacetophenone. nih.gov Further downstream, metabolites such as 4-hydroxyphenyl acetate, hydroquinone, and 4-hydroxybenzoic acid have been identified, depending on the microbial species and the specific enzymatic machinery present. researchgate.netnih.gov In the anaerobic pathway in Aromatoleum aromaticum, after the formation of 4-hydroxyacetophenone, it is proposed to be carboxylated and then thiolitically cleaved to yield p-hydroxybenzoyl-CoA, which enters the central benzoyl-CoA pathway. nih.govresearchgate.net
Abiotic Degradation Processes
Detailed studies on the abiotic degradation of this compound, including processes such as hydrolysis and photolysis, are scarce in the available scientific literature. Therefore, a comprehensive analysis of its abiotic degradation kinetics and metabolite profiling is not currently possible.
For phenolic compounds in general, hydrolysis is not considered a significant degradation pathway under typical environmental pH and temperature conditions unless specific functional groups susceptible to hydrolysis are present.
Photolysis can be a more relevant abiotic degradation process for aromatic compounds. The rate and products of photolysis would depend on factors such as the intensity and wavelength of light, the presence of photosensitizers in the water, and the chemical structure of the compound. Without specific experimental data for this compound, it is difficult to predict its photolytic half-life and the nature of the resulting photoproducts. Studies on the permanganate (B83412) oxidation of the related compound 4-hydroxyacetophenone in acidic media have shown that it follows pseudo-first-order kinetics, but this is a strong chemical oxidation and not representative of typical environmental abiotic processes.
Emerging Research Avenues and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The design and synthesis of chiral compounds like 4-[(1R)-1-hydroxyethyl]phenol are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are accelerating the discovery of novel catalysts and optimizing reaction conditions for enhanced stereoselectivity.
Researchers are successfully employing in silico chiral catalyst design by combining transition-state calculations with machine learning. riken.jp This approach allows for the rapid screening of virtual catalyst libraries to identify candidates that can improve the enantioselectivity of reactions, a critical factor in the synthesis of enantiopure compounds like this compound. riken.jp For instance, ML models can be trained on computational screening data to predict which catalysts will favor the formation of the desired (R)-enantiomer. riken.jpnih.gov
Furthermore, AI and ML algorithms can analyze vast datasets from chiral chromatography to identify subtle patterns, leading to optimized separation conditions and the development of more effective chiral stationary phases. This is particularly valuable for ensuring the high enantiomeric purity of this compound. Logistic regression analysis, a technology central to facial recognition, has even been adapted to predict the chemical groups most conducive to forming chiral crystals, offering a novel strategy for solid-state chiral resolution. sciencedaily.com The continued development of these predictive models promises to significantly reduce the time and resources required for designing and synthesizing new chiral phenol (B47542) derivatives.
Table 1: Impact of AI and Machine Learning on Chiral Compound Synthesis
| Application Area | Contribution of AI/ML | Potential Benefit for this compound |
| Catalyst Design | In silico screening and prediction of catalyst performance. riken.jp | Faster discovery of highly selective catalysts for its synthesis. |
| Reaction Optimization | Prediction of optimal reaction conditions for high enantioselectivity. nih.gov | Increased yield and purity of the (R)-enantiomer. |
| Chiral Separation | Optimization of chromatographic conditions and design of chiral selectors. | More efficient and cost-effective purification processes. |
| Crystal Engineering | Prediction of chemical groups that favor chiral crystal formation. sciencedaily.com | Development of novel crystallization-based resolution methods. |
Sustainable Production Methods and Circular Economy Considerations
The principles of green chemistry and the circular economy are increasingly influencing the production of specialty chemicals, including this compound. The focus is on developing environmentally benign and resource-efficient synthetic routes.
Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral molecules. nih.gov Enzymes, operating under mild conditions, offer high selectivity and reduce the need for hazardous reagents and solvents. nih.govresearchgate.net A notable example is the enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol using vanillyl alcohol oxidase. scispace.com This biocatalytic approach provides a greener alternative to traditional chemical methods. The use of deep eutectic solvents (DESs) as environmentally friendly reaction media in biocatalysis is also gaining traction, offering a way to overcome limitations associated with aqueous systems. mdpi.com
The concept of a nanocircular economy, which emphasizes the recycling and upcycling of waste, is also relevant to the sustainable production of phenolic compounds. rsc.org Lignin, a major component of biomass and a rich source of phenolic units, represents a renewable feedstock for the production of valuable aromatic building blocks. rsc.org Developing pathways to convert lignin-derived phenols into chiral compounds like this compound would align with the principles of a circular economy.
Table 2: Green Chemistry Approaches for Chiral Phenol Synthesis
| Approach | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes to catalyze stereoselective reactions. nih.gov | Enables the enantioselective synthesis of the (R)-enantiomer under mild conditions. scispace.com |
| Solvent-Free Reactions | Conducting reactions without the use of organic solvents. nih.gov | Reduces environmental impact and waste generation. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials like lignin. rsc.org | Creates a more sustainable and circular production pathway. |
| Deep Eutectic Solvents | Use of biodegradable and low-toxicity solvent systems. mdpi.com | Offers a greener alternative to conventional organic solvents in its synthesis and purification. |
Exploration of Novel Reactivities and Transformational Pathways
Researchers are actively exploring novel reactions and transformations of phenolic compounds, which could lead to new derivatives and applications for this compound. The direct functionalization of the Csp2–H bond in phenols is a powerful strategy for increasing molecular complexity in an atom-economical manner. rsc.orgresearchgate.net
The development of new catalytic systems is enabling the creation of novel Csp2–C bonds, allowing for the diversification of the phenolic scaffold. rsc.org For example, the synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment opens up possibilities for creating highly functionalized derivatives. rsc.org These new transformational pathways could be applied to this compound to generate novel molecules with unique properties and potential applications in various fields.
Furthermore, the hydroxyl group of this compound can serve as a handle for further chemical modifications, such as esterification, to create lipophilic derivatives with altered solubility and bioavailability. researchgate.net The exploration of such derivatization strategies could expand the utility of this chiral building block.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The versatile structure of this compound makes it a valuable platform for interdisciplinary research, bridging chemistry with biology and materials science. Phenolic compounds are integral to many biologically active molecules and are often used as scaffolds in drug design. nih.govnih.govnih.gov The specific stereochemistry of the (R)-enantiomer could be crucial for its interaction with biological targets, making it a valuable chiral building block for the synthesis of new therapeutic agents.
In the realm of materials science, chiral phenols are being used to create advanced materials with unique properties. For instance, chiral helical polymer materials with intriguing chiroptical properties can be synthesized from achiral monomers using chiral catalysts. rsc.org The chirality of this compound could be transferred to a polymer backbone, leading to materials with applications in asymmetric catalysis, chiral separation, and chiroptical devices. rsc.org
Moreover, the ability of polyphenols to coordinate with metal ions is being exploited to create metal-polyphenol coordination polymers with biomedical applications, including drug delivery and bioimaging. mdpi.com The phenolic moiety of this compound could be utilized in the formation of such functional materials. Additionally, the interactions of phenols with peptides are being explored to engineer functional biomaterials. rsc.org The development of supramolecular hydrogels with tunable chirality also presents exciting opportunities for biomedical applications, where the chiral nature of this compound could play a key role. nih.gov
Table 3: Interdisciplinary Applications of Chiral Phenols
| Field | Application | Relevance of this compound |
| Medicinal Chemistry | As a chiral building block for the synthesis of pharmaceuticals. nih.govnih.gov | The specific stereochemistry may impart desired biological activity. |
| Materials Science | Creation of chiral polymers with unique optical and catalytic properties. rsc.org | Can act as a chiral monomer or initiator in polymerization reactions. |
| Biomaterials | Formation of metal-polyphenol networks and peptide-based materials. mdpi.comrsc.org | The phenolic group can participate in the assembly of functional biomaterials. |
| Supramolecular Chemistry | Development of chiral hydrogels for biomedical applications. nih.gov | Can be incorporated into self-assembling systems to induce chirality. |
Q & A
Q. What are the primary chemical synthesis routes for 4-[(1R)-1-hydroxyethyl]phenol, and how can enantiomeric purity be ensured?
The compound is typically synthesized via the reduction of 4-acetylphenol. Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone to the (R)-enantiomer when chiral auxiliaries or asymmetric catalysts are employed. For example, biocatalytic methods using Petroselinum crispum cells achieve enantiomeric excess (ee) >95% by stereoselective reduction of 4-acetylphenol under aqueous conditions . Post-synthesis, chiral HPLC or polarimetry validates enantiopurity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- GC-MS : Identifies degradation products and intermediates, such as 4-(1-hydroxyethyl)phenol, with retention time (RT) 7.3 min and m/z 138.1 .
- NMR : ¹H NMR confirms the structure (e.g., hydroxyl proton at δ 1.4–1.6 ppm, aromatic protons at δ 6.7–7.2 ppm) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol mobile phases .
Q. What are the key physicochemical properties influencing its reactivity in organic reactions?
The secondary alcohol group (-CH(OH)CH₃) undergoes oxidation to 4-acetylphenol with CrO₃ or KMnO₄, while the phenolic -OH group participates in electrophilic substitution (e.g., nitration). Steric hindrance from the (1R)-hydroxyethyl group reduces reactivity at the para-position .
Advanced Research Questions
Q. How does this compound behave in biodegradation studies, and what are its environmental transformation products?
Bacillus simplex degrades phenol via the meta-cleavage pathway, producing 4-(1-hydroxyethyl)phenol (RT 7.3 min) and 4-(1-hydroxyethyl)catechol (RT 6.7 min, m/z 154.1) as intermediates. These products are further metabolized into tricarboxylic acid (TCA) cycle substrates, highlighting its potential for bioremediation .
Q. What strategies optimize enantioselective synthesis using biocatalysts or organocatalysts?
- Biocatalysis : Immobilized Lactobacillus brevis alcohol dehydrogenase (LBADH) with NADPH cofactor achieves >99% ee in buffer systems (pH 7.0, 30°C) .
- Organocatalysis : Proline-derived catalysts induce asymmetry during ketone reduction, though yields are lower (70–80%) compared to enzymatic methods .
Q. How do structural modifications of this compound affect its biological activity as a β₂-adrenoreceptor agonist?
The hydroxyl and hydroxymethyl groups are critical for receptor binding. Derivatives lacking these groups show reduced affinity in in vitro assays (IC₅₀ >10 μM vs. 0.5 μM for the parent compound). Molecular docking studies suggest hydrogen bonding with Thr164 and Ser165 residues in the receptor’s active site .
Q. What advanced analytical techniques resolve contradictions in metabolic pathway data?
Isotopic labeling (¹³C or ²H) combined with LC-MS/MS tracks metabolic flux in hepatic microsomes. For example, ¹³C-labeled this compound revealed competing glucuronidation (major) and sulfation (minor) pathways in human liver models .
Methodological Considerations Table
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
